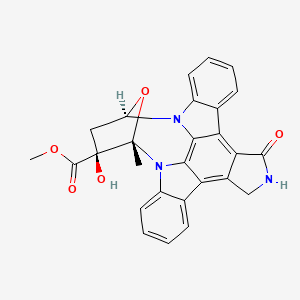

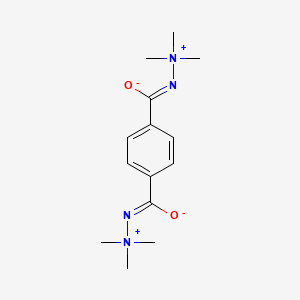

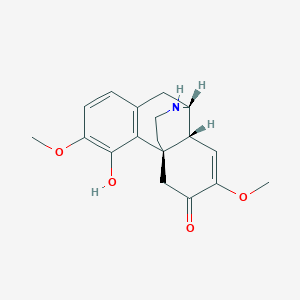

![molecular formula C32H28ClN3O3 B1241523 N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)

N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RWJ-351647 is a selective non-peptide antagonist of the vasopressin V2 receptor. It is primarily known for its ability to inhibit vasopressin-induced water reabsorption in the kidneys, making it an effective aquaretic agent. This compound has been studied for its potential therapeutic applications in conditions characterized by water retention, such as cirrhosis and ascites .

準備方法

The synthesis of RWJ-351647 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and selective functional group transformations .

化学反応の分析

RWJ-351647 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

科学的研究の応用

RWJ-351647 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying the structure-activity relationships of vasopressin receptor antagonists.

Biology: The compound is used to investigate the physiological and pathological roles of vasopressin in water balance and kidney function.

Medicine: RWJ-351647 has shown potential in treating conditions like cirrhosis and ascites by promoting aquaresis, which is the excretion of free water without electrolyte loss

作用機序

RWJ-351647 exerts its effects by selectively binding to the vasopressin V2 receptor, which is primarily located in the kidneys. By antagonizing this receptor, the compound inhibits the action of vasopressin, a hormone responsible for promoting water reabsorption in the renal collecting ducts. This inhibition leads to increased urine output and decreased urine osmolality, effectively promoting the excretion of free water. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which is modulated by the V2 receptor .

類似化合物との比較

RWJ-351647 is unique among vasopressin receptor antagonists due to its high selectivity and potency for the V2 receptor. Similar compounds include:

Tolvaptan: Another selective V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.

Conivaptan: A dual V1A and V2 receptor antagonist used for treating euvolemic and hypervolemic hyponatremia.

Lixivaptan: A selective V2 receptor antagonist under investigation for the treatment of polycystic kidney disease. RWJ-351647 stands out due to its specific binding affinity and sustained aquaretic effect without significant electrolyte loss

特性

分子式 |

C32H28ClN3O3 |

|---|---|

分子量 |

538.0 g/mol |

IUPAC名 |

N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide |

InChI |

InChI=1S/C32H28ClN3O3/c33-29-18-24(34-31(37)27-12-6-5-11-26(27)22-8-2-1-3-9-22)14-15-28(29)32(38)36-20-25-21-39-17-16-35(25)19-23-10-4-7-13-30(23)36/h1-15,18,25H,16-17,19-21H2,(H,34,37)/t25-/m0/s1 |

InChIキー |

TYWBAYRNYLDJBB-VWLOTQADSA-N |

異性体SMILES |

C1COC[C@H]2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl |

正規SMILES |

C1COCC2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl |

同義語 |

RWJ-351647 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)

![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)

![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)

![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)